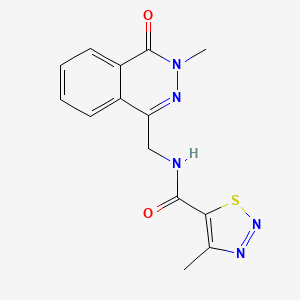
4-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2,3-thiadiazole-5-carboxamide" is a derivative that falls under the category of thiadiazole compounds. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as anticancer agents.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be performed using various methods. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized through a facile, solvent-free method under microwave irradiation, as demonstrated in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Another method involves the oxidative dimerization of thioamides to prepare 3,5-disubstituted 1,2,4-thiadiazoles using electrophilic reagents such as 1-methyl-2-chloropyridinium iodide or benzoyl chloride . Additionally, carboxamide-substituted 1,3,4-thiadiazines can be synthesized by reacting oxamic acid thiohydrazides with phenacyl bromides under basic conditions .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis are commonly employed to ascertain the structure of synthesized compounds . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiadiazole ring.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo a range of chemical reactions. For example, the reaction of N-[1-(N, N-dimethylthiocarbamoyl)-1-methyl-3-butenyl]benzamide with HCl or TsOH can yield a mixture of 4-allyl-4-methyl-2-phenyl-1,3-thiazol-5(4H)-one and related sulfides . Furthermore, the cyclization of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides can lead to the formation of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain characteristics such as potential anticancer activity. Many thiadiazole derivatives exhibit promising in vitro anticancer activity against various human cancer cell lines, with some showing comparable GI50 values to standard drugs like Adriamycin . The solubility, stability, and reactivity of these compounds can vary based on the substituents attached to the thiadiazole core. Computational studies, including ADMET predictions, can provide insights into the drug-like behavior and oral bioavailability of these compounds .
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various derivatives of thiadiazole and related compounds, focusing on optimizing reactions to enhance yield and purity. For example, the synthesis of thiadiazole derivatives through reactions involving specific bases or the microwave-assisted synthesis of hybrid molecules containing thiadiazole scaffolds demonstrates the chemical versatility and potential applications of these compounds in developing new materials or drugs (Remizov, Pevzner, & Petrov, 2019); (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Biological Activities
1,2,3-Thiadiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. These activities are attributed to the structural features of the thiadiazole ring and its modifications. For instance, compounds with thiadiazole and oxadiazole scaffolds have been identified as potent inhibitors of photosynthetic electron transport, showcasing their potential as bioactive molecules in agricultural applications (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Anticancer Applications
The investigation into the anticancer potential of 1,2,3-thiadiazole derivatives reveals their capacity to inhibit the growth of various cancer cell lines. This has led to the development of novel compounds with enhanced anticancer activities. Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents highlight the importance of the thiadiazole scaffold in medicinal chemistry research (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Material Science Applications
In material science, the fluorescent properties of thiadiazole derivatives have been explored for potential applications in sensing and imaging. Spectroscopic and theoretical studies on fluorescence effects in bio-active thiadiazole compounds suggest their utility in developing new fluorescent materials and probes for biological research (Matwijczuk, Karcz, Pustuła, Makowski, Górecki, Kluczyk, Karpińska, Niewiadomy, & Gagoś, 2018).
特性
IUPAC Name |
4-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-12(22-18-16-8)13(20)15-7-11-9-5-3-4-6-10(9)14(21)19(2)17-11/h3-6H,7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFDRBNYUBVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)
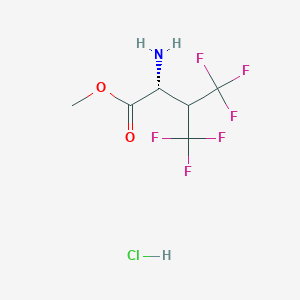
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)
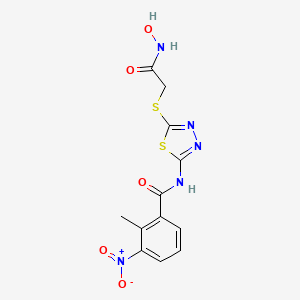
![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)
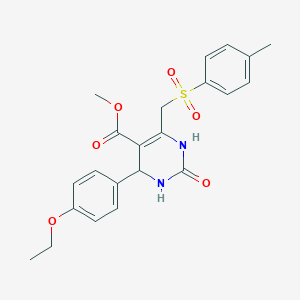
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)
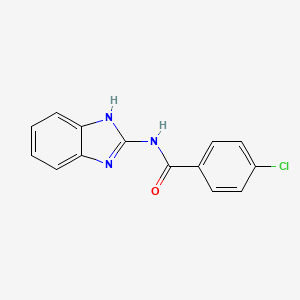
![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)